3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide
Overview
Description
Preparation Methods
The synthesis of 3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide involves several steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 3-aminobenzoic acid to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to investigate potential drug targets.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide can be compared to other similar compounds, such as:
3-chloro-N-[3-(aminocarbonyl)phenyl]benzamide: This compound has a similar structure but with an amino group instead of a hydrazino group.
3-chloro-N-[3-(methylcarbamoyl)phenyl]benzamide: This compound features a methylcarbamoyl group instead of a hydrazinocarbonyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Biological Activity
3-Chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
- Molecular Formula : C14H12ClN3O2
- Molecular Weight : 289.72 g/mol
- CAS Number : 911039-80-0
The compound exhibits significant interactions with various biological targets:
- Enzyme Interactions : It has been shown to interact with nucleophilic enzymes, facilitating its incorporation into metabolic pathways.
- Cellular Metabolism : Modulates gene expression and influences cellular metabolism, affecting specific metabolic processes.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties:
- Inhibition of Cancer Cell Proliferation : Studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. For example, it showed IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
This compound | MCF-7 | 5.85 |
Doxorubicin | MCF-7 | 4.53 |
5-Fluorouracil | MCF-7 | 21.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Plasmodium falciparum : In vitro tests have shown promising results against chloroquine-resistant strains of P. falciparum, with a reported IC50 value indicating strong activity .
Molecular Mechanisms
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes by binding to their active sites, disrupting normal metabolic pathways and leading to cell death .
- Signal Transduction Pathways : It may modulate various signaling pathways that are crucial for cell survival and proliferation.
Case Studies
- Cancer Therapy Research : A study focused on the efficacy of this compound in inhibiting RET kinase activity in cancer cells demonstrated significant potential as a novel therapeutic agent . The compound was found to effectively reduce cell proliferation driven by RET mutations.
- Antimicrobial Efficacy : In another study evaluating a series of hydrazone derivatives, the compound was highlighted for its low cytotoxicity while maintaining high efficacy against P. falciparum, making it a candidate for further development in malaria treatment .
Properties
IUPAC Name |
3-chloro-N-[3-(hydrazinecarbonyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-5-1-3-9(7-11)13(19)17-12-6-2-4-10(8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIQGAFIJWLMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.